

# Application Note: Structural Confirmation of Risperidone Derivatives using NMR Spectroscopy

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## Compound of Interest

Compound Name:	Methyl 5,6,7,8-Tetrahydro Risperidone
CAS No.:	106266-08-4
Cat. No.:	B019824

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## Introduction

Risperidone is a widely used second-generation antipsychotic medication effective in treating schizophrenia and bipolar disorder.[1][2][3] Its therapeutic efficacy is attributed to its potent antagonism of serotonin 5-HT<sub>2A</sub> and dopamine D<sub>2</sub> receptors.[1][2] The development of new derivatives of Risperidone and the synthesis of existing ones necessitates rigorous structural confirmation to ensure the identity, purity, and stability of the active pharmaceutical ingredient (API).[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous structural elucidation of organic molecules, making it an indispensable tool in pharmaceutical research and development.[5][6][7][8]

This application note provides a comprehensive guide to utilizing one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural confirmation of Risperidone and its

derivatives. It offers detailed protocols, data interpretation strategies, and expert insights to ensure accurate and reliable results.

## The Power of NMR in Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For Risperidone derivatives, this translates to:

- $^1\text{H}$  NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
- $^{13}\text{C}$  NMR: Reveals the number of different types of carbon atoms and their electronic environment.
- 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms, allowing for the piecing together of the molecular structure.[\[5\]](#)[\[6\]](#)[\[7\]](#) COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds.[\[9\]](#)[\[10\]](#)[\[11\]](#) HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.[\[9\]](#)[\[10\]](#)[\[11\]](#) HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically 2-4 bonds), which is crucial for connecting different molecular fragments.[\[9\]](#)[\[10\]](#)[\[11\]](#)

## Experimental Protocols

### Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[\[12\]](#)[\[13\]](#)

Materials:

- Risperidone derivative (5-25 mg for  $^1\text{H}$  NMR, 50-100 mg for  $^{13}\text{C}$  NMR)[\[14\]](#)
- High-quality NMR tubes (e.g., Wilmad, Norell)[\[13\]](#)
- Deuterated solvent (e.g., Chloroform-d ( $\text{CDCl}_3$ ), Dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ), Methanol- $\text{d}_4$  ( $\text{MeOD}$ ))[\[12\]](#)[\[13\]](#)
- Internal standard (e.g., Tetramethylsilane (TMS)) (optional)[\[14\]](#)

- Glass Pasteur pipette and filter plug (glass wool)[13]

#### Step-by-Step Protocol:

- Weigh the appropriate amount of the Risperidone derivative into a clean, dry vial.[14]
- Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8] The choice of solvent is crucial and should be based on the solubility of the compound.[12]
- Gently swirl or vortex the vial to ensure complete dissolution of the sample. Visually inspect for any undissolved particulate matter.
- If particulates are present, filter the solution through a Pasteur pipette with a glass wool plug directly into the NMR tube to a height of 4-5 cm.[13]
- Cap the NMR tube securely and label it clearly.

## NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample.

#### Instrumentation:

- A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

#### 1D NMR Experiments:

- $^1\text{H}$  NMR:
  - Number of scans: 8-16
  - Relaxation delay: 1-2 seconds
  - Acquisition time: 2-4 seconds
- $^{13}\text{C}$  NMR:

- Number of scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ )
- Relaxation delay: 2-5 seconds
- Acquisition time: 1-2 seconds

#### 2D NMR Experiments:

- COSY: Standard gradient-selected COSY (gCOSY) or DQF-COSY for higher resolution.[10]
- HSQC: Standard gradient-selected HSQC for one-bond  $^1\text{H}$ - $^{13}\text{C}$  correlations.
- HMBC: Standard gradient-selected HMBC for long-range  $^1\text{H}$ - $^{13}\text{C}$  correlations. The long-range coupling constant (J) is typically set to 8-10 Hz.[10]

## Data Analysis and Interpretation: A Case Study of Risperidone

The following tables provide reference chemical shift values for the core structure of Risperidone. These values can serve as a guide for the analysis of its derivatives. Note that chemical shifts can vary slightly depending on the solvent and concentration.

Table 1:  $^1\text{H}$  NMR Chemical Shifts of Risperidone



### FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Table 2:  $^{13}\text{C}$  NMR Chemical Shifts of Risperidone



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## Workflow for Structural Confirmation of a Risperidone Derivative

The following diagram illustrates the logical workflow for confirming the structure of a synthesized Risperidone derivative.



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Caption: Workflow for NMR-based structural confirmation of Risperidone derivatives.

## Interpreting the Spectra: A Step-by-Step Guide

- Analyze the  $^1\text{H}$  NMR Spectrum:

- Integration: Determine the relative number of protons for each signal.
- Chemical Shift: Identify the types of protons (aromatic, aliphatic, etc.). For derivatives, look for new signals or shifts in existing signals compared to the parent Risperidone. For example, in Risperidone-N-oxide, the methylene groups attached to the nitrogen in the piperidine ring are deshielded compared to Risperidone.[4]
- Multiplicity (Splitting Pattern): Use the splitting patterns to determine the number of neighboring protons.
- Analyze the  $^{13}\text{C}$  NMR Spectrum:
  - Count the number of signals to confirm the number of unique carbon atoms.
  - Use the chemical shifts to identify the types of carbons (e.g., carbonyl, aromatic, aliphatic).
- Analyze the COSY Spectrum:
  - Identify cross-peaks which indicate that two protons are coupled. This helps in tracing out proton-proton networks within the molecule, such as the protons on the piperidine and tetrahydropyrimidine rings.
- Analyze the HSQC Spectrum:
  - Each cross-peak represents a direct one-bond connection between a proton and a carbon. This allows for the unambiguous assignment of protonated carbons.
- Analyze the HMBC Spectrum:
  - This is the key experiment for assembling the molecular fragments. Cross-peaks in the HMBC spectrum show correlations between protons and carbons that are two or three bonds away. For example, a correlation between the methyl protons and the quaternary carbon in the pyrimidinone ring would confirm their connectivity.

## Common Derivatives and Expected NMR Changes

- N-Oxides: Oxidation of the piperidine nitrogen to an N-oxide will cause significant downfield shifts (deshielding) of the adjacent protons and carbons in the piperidine ring.[4]

- Hydroxylated Derivatives: The introduction of a hydroxyl group, for instance at the 9-position to form Paliperidone, will result in a new signal for the hydroxyl proton (if not exchanged with the solvent) and will shift the signals of the neighboring protons and carbons.[1]
- Bicyclic Derivatives: The formation of a bicyclic structure from Risperidone, such as Bicyclorisperidone, will lead to significant changes in the chemical shifts and coupling constants of the protons and carbons involved in the new ring system.[4]

## Conclusion

NMR spectroscopy is a cornerstone technique for the structural confirmation of Risperidone and its derivatives in the pharmaceutical industry.[5][6] A systematic approach involving the acquisition and interpretation of 1D and 2D NMR data allows for the unambiguous determination of the molecular structure. This detailed analysis is crucial for ensuring the quality, safety, and efficacy of these important antipsychotic drugs. The protocols and guidelines presented in this application note provide a robust framework for researchers to confidently characterize their synthesized compounds.

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